molecular formula C18H33ClO B052042 Oleoyl chloride CAS No. 112-77-6

Oleoyl chloride

Cat. No.: B052042
CAS No.: 112-77-6
M. Wt: 300.9 g/mol
InChI Key: MLQBTMWHIOYKKC-KTKRTIGZSA-N
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Description

It is soluble in organic solvents such as ethanol and acetone but insoluble in water . This compound is widely used in organic synthesis and material science due to its reactivity and versatility.

Mechanism of Action

Target of Action

Oleoyl chloride, also known as Oleic acid chloride, is a fatty acid derivative . It is primarily used as a reagent in organic synthesis .

Mode of Action

This compound is a versatile reagent in organic chemistry. It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids, to form amides, esters, and anhydrides, respectively .

Biochemical Pathways

For example, it has been used in the synthesis of Oleoyl-S-lipoate , and in the preparation of symmetrical triglyceride, 2-oleoyl distearin .

Pharmacokinetics

A study on a docetaxel-oleate conjugate synthesized using this compound indicated increased solubility and lipophilicity, suggesting potential improvements in bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. In organic synthesis, it can facilitate the formation of various types of bonds, leading to the creation of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature, solvent, and presence of other reagents) can significantly affect the outcome of the reactions it participates in . In a biological context, factors such as pH and the presence of specific enzymes or other biomolecules could potentially influence its action .

Biochemical Analysis

Biochemical Properties

Oleoyl chloride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. For instance, this compound reacts with alcohols to form esters, with amines to form amides, and with thiols to form thioesters . These reactions are facilitated by enzymes such as acyltransferases, which catalyze the transfer of the oleoyl group to specific substrates. The interactions of this compound with these biomolecules are crucial for the synthesis of complex lipids and other bioactive compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer research, this compound has been used to synthesize ester conjugates with anticancer drugs, such as docetaxel, to selectively target cancer cells like MCF-7 breast cancer cells . This selective targeting minimizes non-specific hemolytic side effects and enhances the drug’s efficacy. Additionally, this compound’s modification of polypeptides can induce conformational changes, affecting cellular functions and interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through acylation reactions, where it binds to specific biomolecules, altering their structure and function. For example, the acylation of proteins by this compound can modify their activity, stability, and interactions with other cellular components . This compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in metabolic pathways and gene expression . These molecular interactions are essential for the regulation of various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and can hydrolyze to form oleic acid and hydrochloric acid . This hydrolysis can affect its reactivity and the outcomes of biochemical experiments. Long-term studies have shown that this compound can maintain its activity under controlled conditions, but its degradation products may influence cellular functions and experimental results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to study its biochemical interactions and therapeutic potential. At high doses, it may exhibit toxic or adverse effects, such as irritation and inflammation . Studies have shown that the threshold effects of this compound depend on the specific animal model and the route of administration. Careful dosage optimization is essential to minimize toxicity and achieve desired outcomes in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetases and acyltransferases, which facilitate the incorporation of the oleoyl group into complex lipids . These metabolic pathways are crucial for the synthesis of triglycerides, phospholipids, and other essential biomolecules. The presence of this compound can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by its lipophilicity, allowing it to integrate into lipid membranes and interact with membrane-bound proteins .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It is often found in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . These localizations are essential for its role in lipid metabolism and the modification of membrane-bound proteins. The presence of this compound in specific subcellular compartments can influence its activity and function, contributing to its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleoyl chloride can be synthesized through the reaction of oleic acid with various chlorinating agents. The most common methods include:

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and distillation columns to ensure high purity and yield. The process typically includes:

Properties

IUPAC Name

(Z)-octadec-9-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQBTMWHIOYKKC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893143
Record name (9Z)-9-Octadecenoyl chloride
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Molecular Weight

300.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoyl chloride, (9Z)-
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CAS No.

112-77-6
Record name Oleoyl chloride
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Record name Oleoyl chloride
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Record name Oleoyl chloride
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Record name 9-Octadecenoyl chloride, (9Z)-
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Record name (9Z)-9-Octadecenoyl chloride
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Record name Oleoyl chloride
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Record name OLEOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Octadec-9-enoyl chloride (25.5 parts, boiling point 160°-180° C. at 0.12 Torr, 85% yield) was prepared from 28.1 parts of octadec-9-enoic acid using the procedure described in part A of Example 3 for the preparation of octadec-9,12-dienoyl chloride.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Oleoyl Chloride contribute to the properties of asphalt and epoxy resin mixtures?

A1: this compound acts as a compatibilizer in asphalt and epoxy resin mixtures. Its amphiphilic structure, with a hydrophobic oleoyl tail and a reactive acyl chloride group, enables it to interact with both the nonpolar asphalt components and the polar epoxy resin. This interaction enhances the miscibility and homogeneity of the blend, resulting in improved mechanical properties. [, ]

Q2: Can this compound modify the surface properties of materials?

A2: Yes, this compound can alter the surface hydrophobicity of materials. For instance, it is used to modify cellulose fibers [, , ], enhancing their compatibility with nonpolar polymers like polyethylene []. This modification improves the dispersion of fibers in the polymer matrix, leading to enhanced mechanical properties of the composite material.

Q3: How does this compound interact with chitosan, and what are the implications for material properties?

A3: this compound reacts with chitosan through an amide bond formation between the acyl chloride group of this compound and the amino group of chitosan, forming Oleoyl Chitosan [, , ]. This modification introduces hydrophobic oleoyl groups onto the chitosan backbone, significantly impacting its solubility, aggregation behavior, and ability to form nanoparticles [, , ].

Q4: What is the typical synthetic route for this compound?

A4: this compound is commonly synthesized through the reaction of Oleic Acid with Thionyl Chloride (SOCl2) [, , , , , ]. This reaction replaces the carboxylic acid group of Oleic Acid with an acyl chloride group, yielding this compound.

Q5: How is this compound employed in the synthesis of biodiesel?

A5: this compound can be used as an intermediate in a two-step biodiesel synthesis process. First, Oleic Acid reacts with Thionyl Chloride to form this compound. Subsequently, this compound undergoes alcoholysis with methanol, producing Methyl Oleate, a major component of biodiesel [, ].

Q6: What is the role of this compound in synthesizing surfactants?

A6: this compound is utilized to introduce a hydrophobic oleoyl chain into surfactant molecules. For example, it reacts with hydrolyzed proteins from various sources [, , ], yielding protein-based surfactants with enhanced surface activity and foaming properties.

Q7: Can you provide examples of other compounds synthesized using this compound?

A7: this compound serves as a versatile building block for synthesizing various compounds, including:

  • Oleoyl-alginate ester: this compound reacts with alginate to produce Oleoyl-alginate ester, a modified polysaccharide with potential applications in drug delivery and other fields. []
  • N-Oleoyl-L-glutamic Acid: This compound, synthesized by reacting this compound with L-glutamic acid, exhibits potential as a water-based lubricant additive with anti-wear and anti-rust properties. [, , ]
  • Tributyl Oleoylcitrate: This plasticizer, synthesized from Tributyl Citrate and this compound, demonstrates good compatibility with polymers like high-chlorinated polyethylene resin (HCPE) and improves its low-temperature toughness. [, ]

Q8: Does this compound have any direct biological targets or downstream effects?

A8: While this compound itself is not typically considered a direct biological target, its derivatives, such as Oleoyl Chitosan and Oleoyl-modified peptides, can interact with biological systems. These interactions depend on the specific structure and properties of the derivative and can influence their bioactivity and applications.

Q9: Are there any toxicological concerns associated with this compound?

A9: this compound is a reactive chemical and should be handled with caution. It can cause skin and eye irritation. Information on its long-term toxicity and environmental impact is limited and requires further investigation.

Q10: How does the degree of substitution of this compound on chitosan affect its properties and applications?

A10: The degree of substitution (DS), representing the number of Oleoyl groups per chitosan unit, significantly influences the properties of Oleoyl Chitosan. For example, increasing DS enhances its hydrophobicity, impacting its solubility, critical aggregation concentration (CAC), and ability to form nanoparticles [, ]. These properties, in turn, dictate its suitability for various applications, such as drug delivery and emulsion stabilization.

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